1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1245772-66-0
VCID: VC8222256
InChI: InChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3
SMILES: CC1=C(C=NN1C(F)F)N
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

CAS No.: 1245772-66-0

Cat. No.: VC8222256

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine - 1245772-66-0

Specification

CAS No. 1245772-66-0
Molecular Formula C5H7F2N3
Molecular Weight 147.13
IUPAC Name 1-(difluoromethyl)-5-methylpyrazol-4-amine
Standard InChI InChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3
Standard InChI Key KWEDSDOSHMXMQG-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C(F)F)N
Canonical SMILES CC1=C(C=NN1C(F)F)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 1, 4, and 5:

  • Position 1: Difluoromethyl group (-CF2_2H)

  • Position 4: Amino group (-NH2_2)

  • Position 5: Methyl group (-CH3_3)

Key descriptors:

  • Molecular weight: 147.13 g/mol

  • SMILES: CC1=C(C=NN1C(F)F)N\text{CC1=C(C=NN1C(F)F)N}

  • InChIKey: KWEDSDOSHMXMQG-UHFFFAOYSA-N\text{KWEDSDOSHMXMQG-UHFFFAOYSA-N}

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar organic solvents
pKa (amine group)Estimated ~8.5–10.5
LogP (lipophilicity)~1.2 (predicted)

The difluoromethyl group enhances metabolic stability and bioavailability by resisting oxidative degradation, a common strategy in medicinal chemistry .

Synthesis and Reactivity

Synthetic Routes

Two primary methods dominate the synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine:

Condensation-Hydrolysis Approach

  • Step 1: Condensation of hydrazine derivatives with α,β-unsaturated ketones or esters.

    • Example: Reacting methylhydrazine with ethyl 4,4-difluoroacetoacetate yields intermediate enolates .

  • Step 2: Acidic hydrolysis to liberate the amine group .

    • Key reagent: Hydrochloric acid (HCl) for salt formation .

Direct Fluorination

  • Fluorination agents: Elemental fluorine (F2_2) or difluoromethylating reagents (e.g., ClCF2_2H) .

  • Conditions: Conducted in fluorine-resistant reactors at controlled temperatures (0–50°C) .

Table 2: Optimized Reaction Conditions

ParameterValueYield (%)
Temperature25–50°C70–88
CatalystCu2_2O or NaI
SolventAcetonitrile or THF

Pharmacological and Agrochemical Applications

Antifungal Activity

Structural analogs, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, exhibit potent inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration .

Table 3: Antifungal Efficacy (In Vitro)

Fungal PathogenEC50_{50} (μg/mL)Reference
Botrytis cinerea2.52
Fusarium graminearum3.96
Sclerotinia sclerotiorum1.89

Mechanism: The difluoromethyl group disrupts hydrogen bonding with SDH residues (e.g., TYR58, TRP173), while the amine group enhances solubility for target engagement .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (CDCl3_3):

    • δ 7.08 (t, J=54HzJ = 54 \, \text{Hz}, 1H, CF2_2H)

    • δ 3.91 (s, 3H, CH3_3)

    • δ 6.45 (s, 1H, pyrazole-H) .

  • 19F^{19} \text{F} NMR: δ -110 to -115 ppm (CF2_2H) .

Mass Spectrometry

  • ESI-HRMS: m/z 148.0681 ([M+H]+^+) .

  • Fragmentation: Loss of NH2_2 (17 Da) and CF2_2H (51 Da) groups .

ParameterRatingSource
Skin IrritationCategory 3
Aquatic ToxicityChronic Category 2

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents at positions 4 and 5 to enhance SDH inhibition .

  • Green Synthesis: Developing catalytic fluorination methods to reduce waste .

  • Drug Delivery Systems: Exploring prodrug formulations to improve bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator